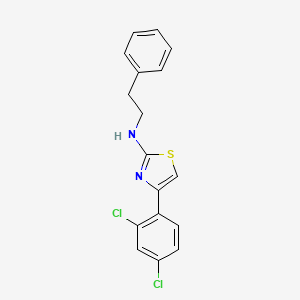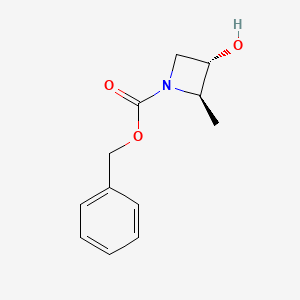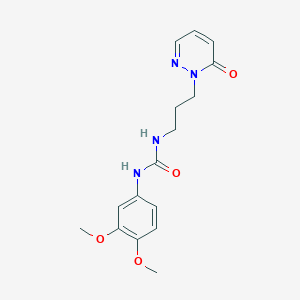
Diethyl-2-(5-hydroxypentyl)-2-methylmalonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Diethyl 2-(5-hydroxypentyl)-2-methylmalonate” is likely a derivative of malonic acid, which is a dicarboxylic acid. The “diethyl” part suggests that the two carboxylic acid groups (-COOH) of malonic acid are esterified with ethanol (ethyl alcohol). The “2-(5-hydroxypentyl)-2-methyl” part indicates that there is a 5-carbon chain with a hydroxyl group (-OH) attached to the second carbon of the malonic acid backbone, and a methyl group (-CH3) attached to the same carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of malonic acid with ethanol in the presence of a catalyst to form diethyl malonate, followed by the addition of the 5-hydroxypentyl-2-methyl group via a suitable reaction .Molecular Structure Analysis
The molecule would have a central carbon atom bonded to two oxygen atoms (forming an ester group), two ethyl groups, and a 5-hydroxypentyl-2-methyl group .Chemical Reactions Analysis
As an ester, this compound could undergo reactions such as hydrolysis, transesterification, and others. The presence of the hydroxyl group also adds to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As an ester, this compound would likely be polar and could participate in hydrogen bonding due to the presence of the hydroxyl group .Wissenschaftliche Forschungsanwendungen
- Anwendung: Diethyl-2-(5-hydroxypentyl)-2-methylmalonat ist ein neuartiger Eisenchelatorkandidat, der von Maltol inspiriert ist. Es bildet stabile Komplexe mit dreiwertigen Eisenionen und macht sie so redox-inaktiv. Diese Eigenschaft macht es zu einem potenziellen Kandidaten für die Behandlung von Eisenüberladungszuständen .
- Anwendung: Forscher haben wichtige Metaboliten von this compound und seinen Analoga identifiziert. Diese Metaboliten, wie z. B. 5-Hydroxypentyl- und Pentansäurederivate, können als Marker dienen, um verschiedene synthetische Cannabinoide in klinischen und forensischen Proben zu unterscheiden .
Eisenchelatisierung und Behandlung von Eisenüberladungskrankheiten
Differenzierung von synthetischen Cannabinoid-Metaboliten
Wirkmechanismus
Target of Action
A structurally related compound, jwh 122 n-(5-hydroxypentyl) metabolite, is known to interact with both cb1 and cb2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
The related compound jwh 122 n-(5-hydroxypentyl) metabolite is known to have high affinity for both cb1 and cb2 receptors . This suggests that Diethyl 2-(5-hydroxypentyl)-2-methylmalonate might also interact with these receptors, potentially altering their activity and triggering downstream effects.
Biochemical Pathways
The interaction of related compounds with cb1 and cb2 receptors suggests that it may influence endocannabinoid signaling pathways . These pathways are involved in a wide range of physiological processes, including pain sensation, mood regulation, and memory.
Result of Action
The interaction of related compounds with cb1 and cb2 receptors suggests that it may influence a variety of physiological processes, including pain sensation, mood regulation, and memory .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl 2-(5-hydroxypentyl)-2-methylpropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-4-17-11(15)13(3,12(16)18-5-2)9-7-6-8-10-14/h14H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAXXDGTWOYGMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCCCCO)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1528636-77-2 |
Source


|
| Record name | diethyl 2-(5-hydroxypentyl)-2-methylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390842.png)
![1-(3-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390843.png)




![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2390854.png)
![N~1~-(3,4-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2390856.png)


![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390860.png)
![4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2390862.png)


